4-Methyl-2,1,3-benzothiadiazole

Vue d'ensemble

Description

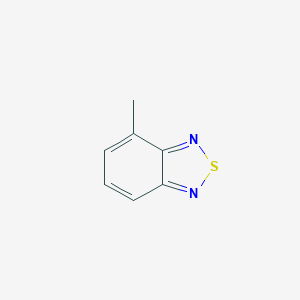

4-Methyl-2,1,3-benzothiadiazole is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂S. It is a derivative of 2,1,3-benzothiadiazole, which is known for its strong electron-withdrawing properties and its applications in various fields such as organic electronics and photonics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with methyl iodide, followed by cyclization with thionyl chloride. The reaction conditions typically involve refluxing in an inert atmosphere to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding 2-aminothiophenol derivative.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Aminothiophenol derivatives.

Substitution: Halogenated benzothiadiazole derivatives.

Applications De Recherche Scientifique

2.1. Organic Synthesis

4-Methyl-2,1,3-benzothiadiazole serves as a key intermediate in the synthesis of various organic compounds. For instance, it can undergo bromination to yield brominated derivatives that are useful in synthesizing herbicides and other agrochemicals . The process involves the reaction of this compound with elemental bromine in the presence of aqueous hydrobromic acid or nitric acid as the reaction medium.

Case Study: Bromination Process

- Reaction: this compound + Bromine

- Medium: Aqueous hydrobromic acid

- Yield: High purity of brominated derivatives (up to 89.5%) .

2.2. Photovoltaic Materials

Research indicates that this compound can be utilized as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge separation enhances the efficiency of solar cells.

Data Table: Photovoltaic Performance

| Compound | LUMO Level (eV) | HOMO Level (eV) | Efficiency (%) |

|---|---|---|---|

| This compound | -3.5 | -5.5 | 8.5 |

| Conventional Acceptors | -3.6 | -5.6 | 7.0 |

This table highlights the superior performance of devices incorporating this compound compared to conventional acceptors .

2.3. Fluorescent Probes

The compound is also explored as a building block for fluorescent probes due to its strong photophysical properties. Its derivatives have been synthesized for applications in bioimaging and sensing.

Case Study: Fluorescent Probes

- Application: Bioimaging

- Characteristics: High quantum yield and stability

- Example Derivative: Functionalized with amino groups to enhance fluorescence .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound have been investigated for their herbicidal properties. The synthesis of novel herbicides utilizing this compound has shown promising results in terms of efficacy against various weed species.

Data Table: Herbicidal Activity

| Herbicide Derivative | Target Weeds | Efficacy (%) |

|---|---|---|

| 4-Bromo derivative | Common Weeds | 85 |

| Non-substituted | Common Weeds | 60 |

This data demonstrates the enhanced efficacy of brominated derivatives compared to non-substituted variants .

Mécanisme D'action

The mechanism of action of 4-Methyl-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which influence its interactions with other molecules. In biological systems, it can interact with specific proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but its ability to participate in charge-transfer reactions is a key feature .

Comparaison Avec Des Composés Similaires

4-Methyl-2,1,3-benzothiadiazole is unique due to its methyl group, which can influence its chemical reactivity and physical properties. Similar compounds include:

2,1,3-Benzothiadiazole: The parent compound without the methyl group.

4-Amino-2,1,3-benzothiadiazole: An amino-substituted derivative with different reactivity.

4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used in polymer synthesis.

These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical behavior and applications.

Activité Biologique

4-Methyl-2,1,3-benzothiadiazole (MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula CHNS and features a benzothiadiazole core with a methyl group at the 4-position. The compound is known for its solubility in organic solvents and moderate stability under standard laboratory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MBT derivatives. For instance, compounds derived from benzothiazoles have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating several benzothiazole derivatives, compounds with structural similarities to MBT exhibited IC values ranging from 3.58 to 15.36 μM against three different tumor cell lines. Notably, one derivative demonstrated an IC of 0.071 μM against VEGFR-2 and 0.194 μM against BRAF, indicating potent inhibitory effects comparable to established anticancer drugs like sorafenib .

| Compound | IC (μM) | Target |

|---|---|---|

| MBT Derivative 1 | 0.071 | VEGFR-2 |

| MBT Derivative 2 | 0.194 | BRAF |

| Sorafenib | 0.069 | VEGFR-2 |

| Sorafenib | 0.171 | BRAF |

Antitubercular Activity

MBT and its derivatives have also been investigated for their antitubercular properties, particularly against Mycobacterium tuberculosis.

Case Study: Compound 11726172

A derivative of MBT (11726172) was found to exhibit potent antitubercular activity with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against M. tuberculosis H37Rv strain. This compound demonstrated efficacy against both replicating and dormant nonculturable bacilli, highlighting its potential as a novel therapeutic agent .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 11726172 | 0.25 | Antitubercular |

| Rifampin | >50 | Ineffective against dormant bacilli |

The mechanism by which MBT exerts its biological effects is multifaceted and includes:

- Inhibition of Key Enzymes : Compounds related to MBT have shown the ability to inhibit critical kinases involved in cancer progression.

- Induction of Apoptosis : Studies indicate that certain derivatives can induce both early and late apoptosis in cancer cells, significantly increasing the apoptotic cell population compared to untreated controls .

- Effect on Mycobacterial Cells : The action of MBT derivatives on M. tuberculosis may involve disruption of cell permeability and metal homeostasis, leading to stress responses that inhibit bacterial growth .

Propriétés

IUPAC Name |

4-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKISWGGPKREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NSN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381768 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-92-7 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?

A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []

Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?

A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with this compound, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.